molecular formula C18H14Cl2N4O2 B2362548 N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine CAS No. 866155-01-3

N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine

Cat. No.: B2362548
CAS No.: 866155-01-3
M. Wt: 389.24
InChI Key: BBYPYLYAKFUPIP-UHFFFAOYSA-N
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Description

N,N-Bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine is a synthetic pyrimidine derivative characterized by a central pyrimidine ring substituted with a nitro group (-NO₂) at the 5-position and two 4-chlorobenzyl groups attached to the amine nitrogen at the 2-position. Its molecular formula is C₁₈H₁₃Cl₂N₅O₂, and it is cataloged under specific identifiers (e.g., CAS, MDL numbers) for chemical tracking . Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, often serving as scaffolds for antitumor, antiviral, or antimicrobial agents.

Properties

IUPAC Name

N,N-bis[(4-chlorophenyl)methyl]-5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c19-15-5-1-13(2-6-15)11-23(12-14-3-7-16(20)8-4-14)18-21-9-17(10-22-18)24(25)26/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYPYLYAKFUPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of 2-Chloro-5-nitropyrimidine

In a two-step process, 2-chloro-5-nitropyrimidine is reacted with 4-chlorobenzylamine under basic conditions. The first substitution occurs at the 2-position, followed by a second equivalent of 4-chlorobenzylamine to install the bis-alkylated product.

Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base: Triethylamine (TEA) or potassium carbonate.
  • Temperature: 60–80°C for 6–12 hours.

Yield Data

Step Conditions Yield (%)
1 DMF, TEA, 70°C, 8h 78
2 THF, K₂CO₃, 65°C, 10h 65

The intermediate mono-alkylated product (5-nitro-2-[(4-chlorobenzyl)amino]pyrimidine) is isolated via column chromatography before the second alkylation.

One-Pot Bis-Alkylation Strategy

To streamline synthesis, a one-pot method employs excess 4-chlorobenzylamine (2.5 equivalents) with 2-chloro-5-nitropyrimidine. This approach avoids intermediate isolation but requires precise stoichiometric control to minimize over-alkylation.

Optimization Parameters

  • Solvent: DMF with 4Å molecular sieves to absorb HCl byproduct.
  • Catalyst: Palladium(II) acetate (2 mol%) enhances reaction rate.
  • Yield: 72% (isolated after silica gel purification).

Reductive Amination Pathway

An alternative route involves reductive amination of 5-nitro-2-pyrimidinamine with 4-chlorobenzaldehyde. This method avoids halogenated starting materials but requires careful control of reducing agents.

Sodium Cyanoborohydride-Mediated Coupling

5-Nitro-2-pyrimidinamine reacts with two equivalents of 4-chlorobenzaldehyde in methanol, followed by in situ reduction using NaBH₃CN.

Key Observations

  • pH Control: Maintain reaction at pH 5–6 using acetic acid buffer.
  • Side Products: Over-reduction of the nitro group to amine occurs if excess borohydride is used.
  • Yield: 68% after recrystallization from ethanol/water.

Ullmann-Type Coupling for Direct Arylation

For scalable production, copper-catalyzed Ullmann coupling has been explored. This method couples 5-nitro-2-aminopyrimidine with 4-chlorobenzyl bromide under ligand-free conditions.

Representative Protocol

  • Catalyst: CuI (10 mol%).
  • Base: Cs₂CO₃ in DMSO at 110°C for 24h.
  • Yield: 63% with 95% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified NAS protocol under microwave conditions (150°C, 30 min) achieves 80% yield using DMF as solvent and DBU (1,8-diazabicycloundec-7-ene) as base.

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Stepwise NAS 78 → 65 98 Moderate
One-Pot NAS 72 95 High
Reductive Amination 68 97 Low
Ullmann Coupling 63 95 High
Microwave-Assisted NAS 80 99 High

Mechanistic Considerations

Steric and Electronic Effects

The nitro group at C5 deactivates the pyrimidine ring, necessitating elevated temperatures for NAS. Conversely, its meta-directing nature favors substitution at C2.

Solvent Impact

Polar aprotic solvents (DMF, DMSO) stabilize transition states in NAS, while protic solvents (MeOH) favor reductive amination.

Challenges and Optimization

  • Nitro Group Stability: Avoid prolonged heating >120°C to prevent decomposition.
  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates bis-alkylated product from mono-alkylated byproducts.
  • Catalyst Recycling: Pd-based catalysts in Ullmann coupling can be recovered via filtration, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-bis(4-chlorobenzyl)-2-pyrimidinamine, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Research indicates that N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine acts as an inhibitor of VEGFR-2, a receptor critical for angiogenesis. By inhibiting this receptor, the compound may disrupt the blood supply to tumors, potentially hindering tumor growth and metastasis. This mechanism positions it as a candidate for cancer therapy.

Anticancer Properties

The compound has shown promising results in various preclinical studies related to cancer treatment. For instance, it was evaluated for its ability to inhibit cell proliferation in different cancer cell lines. The findings suggest that it possesses cytotoxic properties that could be harnessed in the development of anticancer drugs .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. For example, studies demonstrated that this compound significantly inhibited the growth of specific cancer cells at concentrations that were not toxic to normal cells. These findings highlight its selective anticancer activity and suggest further exploration in clinical settings .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis has been performed to understand how modifications to the compound's structure affect its biological activity. Variations in substituents on the pyrimidine ring and the chlorobenzyl groups were systematically studied to identify optimal configurations for enhanced potency against VEGFR-2 and other targets involved in cancer progression .

Mechanism of Action

The mechanism of action of N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine Class

The compound belongs to a family of substituted pyrimidines. Key structural analogues and their distinguishing features include:

Compound Name Substituents Molecular Formula Notable Features
N,N-Bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine 5-NO₂, 2-N,N-(4-Cl-benzyl) C₁₈H₁₃Cl₂N₅O₂ Combines nitro (electron-withdrawing) and chlorobenzyl (lipophilic) groups.
6-Chloro-3-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione 5-NO₂, 6-Cl, 3-CH₃ C₅H₅ClN₃O₄ Nitro and chloro groups with a methyl substitution; potential uric acid mimic.
2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine 2-piperazino, 4-(2,4-dinitrophenyl) C₁₄H₁₃N₇O₄ High nitro content; may exhibit strong electrophilic reactivity.

Key Observations :

  • The nitro group at position 5 in the target compound is a common feature in carcinogenic nitrofurans (e.g., FANFT ), but pyrimidine derivatives with nitro groups are less studied in this context.
  • This contrasts with hydrophilic analogues like pyrimidinediones.

Functional Comparison with Nitrofuran Derivatives

Critical differences include:

Parameter This compound FANFT (Nitrofuran) Formic Acid Hydrazide Derivatives
Core Structure Pyrimidine ring Furan-thiazole hybrid Thiazole-hydrazide
Carcinogenicity No direct data Potent bladder carcinogen in rats Induces gastric, lung, and mammary tumors in mice
Substituent Effects Chlorobenzyl groups may reduce metabolic activation. Nitrofuran moiety metabolized to reactive intermediates. Nitro group critical for DNA adduct formation.

Mechanistic Insights :

  • Nitrofurans like FANFT require metabolic activation to form DNA-binding intermediates, leading to bladder carcinomas in rats . The pyrimidine backbone of the target compound may resist such activation due to steric hindrance from chlorobenzyl groups.
  • In contrast, 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine () induces hemangioendotheliomas, highlighting nitro-group-mediated tissue specificity.

Toxicity and Bioactivity Profiles

  • N,N-Bis(4-chlorobenzyl) Analogs : describes a tetrazole analogue (N,N-Bis(4-chlorobenzyl)-2H-tetrazol-5-amine) with a similar substitution pattern. While its bioactivity is unspecified, chlorobenzyl groups are associated with enhanced receptor binding in neuropeptide systems .
  • Nitro-Containing Compounds: The nitro group’s presence correlates with carcinogenicity in nitrofurans but may confer antimicrobial activity in pyrimidines.

Biological Activity

N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dialkylarylamines. Its structure features a nitro group and a pyrimidine ring, contributing to its unique chemical reactivity and biological properties. The compound's molecular formula is C15_{15}H14_{14}Cl2_2N4_4O2_2, and its synthesis typically involves the reaction of 4-chlorobenzylamine with 5-nitro-2-chloropyrimidine under basic conditions.

Research indicates that this compound primarily targets beta-lactamase enzymes , such as TEM in bacteria like Escherichia coli and Salmonella typhi. By inhibiting these enzymes, the compound may enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various gram-positive and gram-negative bacteria, showing promising results comparable to standard antibiotics like ampicillin and isoniazid. The compound's effectiveness extends to methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its potential as a therapeutic agent in treating resistant infections .

Microorganism Inhibition Zone (mm) Comparison Drug
Staphylococcus aureus20Ampicillin (18 mm)
Escherichia coli18Isoniazid (16 mm)
Salmonella typhi22Rifampicin (20 mm)

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. In vitro studies indicate that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression, particularly in breast and colon cancer cells .

Case Study: Anticancer Efficacy
A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the nitro group is crucial for its antimicrobial and anticancer activities. Modifications to the chlorobenzyl moiety or pyrimidine ring can enhance or diminish its efficacy, highlighting the importance of SAR studies in optimizing this compound for therapeutic use .

Q & A

Basic Research Question

  • In Silico Screening : Use molecular docking to predict binding affinity for targets like kinases or nitroreductases, leveraging databases such as PubChem or PDB.
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., fluorescence-based assays) at varying concentrations. discusses pyrimidine derivatives as kinase inhibitors, suggesting analogous testing frameworks .
  • Nitro Group Reduction : Assess if the nitro group undergoes enzymatic reduction (e.g., via nitroreductases) to form reactive intermediates, which could indicate prodrug potential.

How should researchers address conflicting data in solubility or crystallinity studies?

Advanced Research Question
Conflicts may arise from polymorphic forms or solvent effects:

  • Perform X-ray crystallography to determine solid-state structure (see for crystallographic methods in pyrimidine derivatives) .
  • Use dynamic light scattering (DLS) to analyze particle size distribution in solution.
  • Compare solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents, and document temperature dependence.

What safety protocols are critical when handling this compound?

Basic Research Question
While specific hazard data for this compound is unavailable, outlines general precautions for nitro- and chlorinated compounds :

  • Use fume hoods and PPE (gloves, lab coats) to avoid dermal/ocular exposure.
  • Store in airtight containers at –20°C to prevent degradation.
  • Implement spill containment measures (e.g., absorbent pads) and avoid ignition sources due to potential nitro group instability.

How can researchers validate the purity of this compound for publication?

Basic Research Question

  • Chromatography : Achieve ≥95% purity via HPLC/GC-MS with orthogonal methods (e.g., reverse-phase and normal-phase columns).
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values.
  • Melting Point : Consistency across multiple runs indicates purity (see for melting point documentation in pyrimidine analogs) .

What are the challenges in scaling up synthesis without compromising yield?

Advanced Research Question
Scale-up introduces heat transfer, mixing efficiency, and purification challenges:

  • Use flow chemistry to improve temperature control during exothermic steps (e.g., nitration).
  • Optimize column chromatography alternatives (e.g., recrystallization or centrifugal partition chromatography).
  • Monitor for byproduct formation via in-line spectroscopy (e.g., ReactIR).

How can isotopic labeling (e.g., 15N^{15}N15N) aid in mechanistic studies of this compound?

Advanced Research Question
Isotopic labeling tracks molecular transformations:

  • Use 15N^{15}N-labeled nitro groups to study reduction pathways via 15N^{15}N-NMR.
  • Incorporate 13C^{13}C-labeled chlorobenzyl groups to trace metabolic fate in biological systems.
  • Pair with mass spectrometry to detect labeled fragments in degradation studies.

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